
SODIUM GERMANATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Germanate (Na2GeO3) is an inorganic compound that exists as a colorless solid . It is primarily used for the synthesis of other germanium compounds .
Synthesis Analysis
This compound can be prepared by the fusion of germanium oxide with sodium hydroxide at high temperatures . The reaction is as follows: 2 NaOH + GeO2 → Na2GeO3 + H2O . An intermediate in this reaction is the protonated derivative NaHGeO3, which is a water-soluble salt .Molecular Structure Analysis
The structure of this compound is analogous to sodium metasilicate (Na2SiO3), consisting of polymeric GeO32− anions made up of vertex sharing {GeO4} tetrahedra .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the fusion of germanium oxide with sodium hydroxide .Physical And Chemical Properties Analysis
This compound has a molar mass of 166.62 g/mol . It appears as a white solid and is odorless . It has a density of 3.31 g/cm3 and a melting point of 1,060 °C . It is soluble in water, with a solubility of 14.4 g/100 mL at 0 °C and 23.8 g/100 mL at 25 °C . Its refractive index (nD) is 1.59 .Orientations Futures
Sodium Germanate has been studied for its potential applications in various fields. For instance, there has been research on the effect of pulse repetition rate on ultrafast laser-induced modification of this compound glass . This research could open up new possibilities for the use of this compound in the field of nanophotonics .
Propriétés
| 12025-20-6 | |
Formule moléculaire |
GeNa2O3 |
Poids moléculaire |
166.62 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


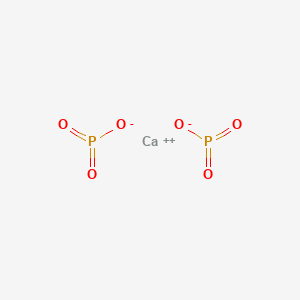
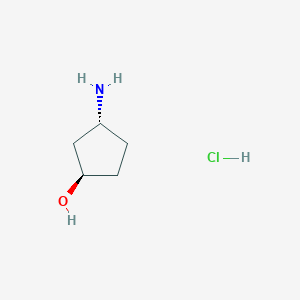
![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)
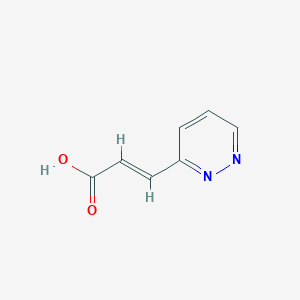
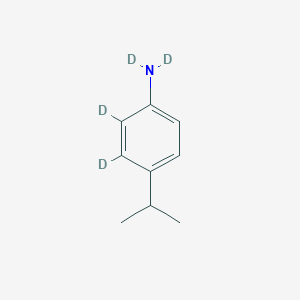
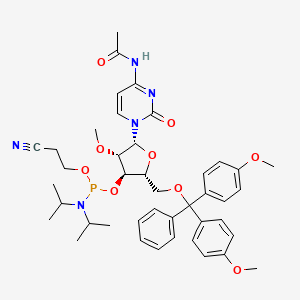
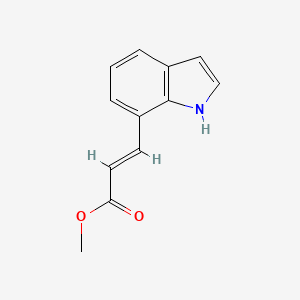
![7-Chloro-2-ethyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149047.png)
![(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B1149050.png)
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1149051.png)
![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)
